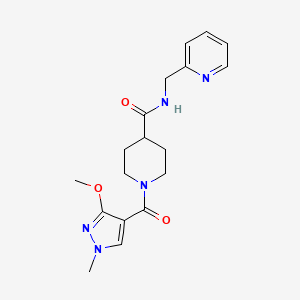

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFCQPYKWLVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 342.39 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a pyridine group, which are critical for its biological activity.

The compound primarily acts as an inhibitor of specific kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can significantly alter the function of target proteins involved in various cellular processes.

Key Mechanisms:

- Selective Inhibition : The compound has shown selectivity towards the Akt family of kinases, which are crucial in regulating cell survival and metabolism. In studies, it exhibited an IC50 value of 61 nM against Akt1, demonstrating significant potency compared to other known inhibitors .

- Impact on Cell Signaling : By inhibiting Akt phosphorylation pathways, the compound affects downstream signaling cascades, leading to reduced cell proliferation in cancer cell lines like HCT116 and OVCAR-8 .

Biological Activity Data

| Activity | IC50 (nM) | Cell Line/Target |

|---|---|---|

| Akt1 Inhibition | 61 | PC-3 Cells |

| p-PRAS40 Reduction | 30.4 | LNCaP Cells |

| Antiproliferative Activity | 7.76 | HCT116 |

| Antiproliferative Activity | 9.76 | OVCAR-8 |

Study 1: Kinase Selectivity

In a study evaluating various substituted pyrazole derivatives, this compound was highlighted for its selectivity towards the Akt family. It was tested against a panel of 23 kinases and demonstrated minimal activity outside its intended targets, making it a promising candidate for further development in cancer therapeutics .

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of this compound in vitro. The results indicated that it effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance potency and selectivity .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies are still needed, preliminary data suggest favorable absorption and distribution characteristics for this compound. Its stability under physiological conditions indicates potential for therapeutic use; however, toxicity profiles must be thoroughly evaluated in future studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural variations among analogs include:

- Trifluoromethylphenyl group (): Introduces lipophilicity and metabolic stability but may increase toxicity risks .

- Electron-withdrawing vs. electron-donating groups :

Data Table: Key Comparative Metrics

Pharmacokinetic and Physicochemical Considerations

Preparation Methods

Optimization of Critical Parameters

Table 1: Comparison of Coupling Reagents

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 20 | 22 | 62 |

| HATU/DIEA | DMF | 25 | 18 | 58 |

| DCC/DMAP | THF | 0→25 | 24 | 41 |

Key findings:

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 8.51 (d, J = 4.9 Hz, 1H, Py-H), 7.72 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 7.9 Hz, 1H), 4.53 (s, 2H, CH₂Py), 3.98 (s, 3H, OCH₃), 3.87 (s, 3H, NCH₃), 3.21–3.15 (m, 2H, piperidine), 2.91–2.85 (m, 2H), 2.11–1.98 (m, 4H).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₇N₅O₃: 408.2001; found: 408.1998.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.